12alpha-Methoxygrandiflorenic acid

Übersicht

Beschreibung

12alpha-Methoxygrandiflorenic acid: is a natural product isolated from the tree species, Ginkgo biloba. This compound has been shown to have antinociceptive and anti-inflammatory activities. It also inhibits the progression of Alzheimer’s disease by reducing the production of beta amyloid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The specific synthetic routes and reaction conditions for 12alpha-Methoxygrandiflorenic acid are not widely documented. it is known to be a natural product isolated from Ginkgo biloba .

Industrial Production Methods: It is primarily obtained through extraction from natural sources .

Analyse Chemischer Reaktionen

Types of Reactions: : 12alpha-Methoxygrandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : The specific reagents and conditions used in these reactions are not widely documented. it is known that the compound can be functionalized site-selectively at the terminal isoprene moiety via conformational fixation and non-covalent protection of the internal C=C bond in the coordinating cage.

Major Products: the compound exhibits good antibacterial activity against Bacillus cereus and Staphylococcus aureus.

Wissenschaftliche Forschungsanwendungen

Chemistry: : 12alpha-Methoxygrandiflorenic acid has been used as an analytical reagent for HPLC standards and as a reference material for bioactivity screening .

Biology: : The compound has shown antinociceptive and anti-inflammatory activities .

Medicine: : this compound inhibits the progression of Alzheimer’s disease by reducing the production of beta amyloid .

Industry: : The compound is used in research related to life sciences .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

12alpha-Methoxygrandiflorenic acid (CAS No. 135383-94-7) is a naturally occurring compound primarily isolated from the plant species Ginkgo biloba and Wedelia chinensis. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antinociceptive, and potential neuroprotective effects. Its molecular formula is , with a molecular weight of approximately 330.461 g/mol.

Anti-inflammatory and Antinociceptive Properties

Research indicates that this compound exhibits significant anti-inflammatory and antinociceptive activities. It acts by inhibiting the activity of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines and mediators .

- Inhibition of NF-κB : This compound prevents the translocation of NF-κB to the nucleus, thus downregulating inflammatory responses.

- Regulation of Arachidonic Acid Metabolism : It modulates pathways involving arachidonic acid, which is crucial in the inflammatory response.

Neuroprotective Effects

This compound has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. It reduces the production of beta-amyloid plaques, which are implicated in Alzheimer's pathogenesis.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against bacterial strains such as Bacillus cereus and Staphylococcus aureus. This suggests potential applications in developing natural antimicrobial agents.

Mitogenic Activity

Additionally, it has been noted to possess mitogenic activity, promoting cell proliferation and neurite extension in PC12 cells, indicating its potential role in neuroregeneration .

Case Studies and Experimental Data

-

Study on Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent.

-

Neuroprotection Study :

- In vitro studies using neuronal cell lines showed that treatment with this compound led to decreased cell death and reduced levels of beta-amyloid, supporting its potential for therapeutic use in Alzheimer’s disease.

-

Antimicrobial Efficacy :

- Laboratory tests indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Summary Table of Biological Activities

Eigenschaften

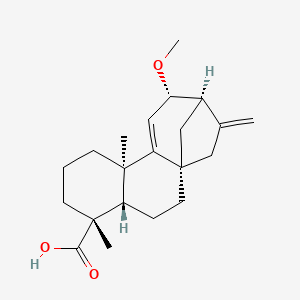

IUPAC Name |

(1S,4S,5R,9R,12S,13R)-12-methoxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13-11-21-9-6-16-19(2,7-5-8-20(16,3)18(22)23)17(21)10-15(24-4)14(13)12-21/h10,14-16H,1,5-9,11-12H2,2-4H3,(H,22,23)/t14-,15+,16+,19-,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFJKOZDMWYQDJ-KLSAVCNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)OC)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)OC)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.